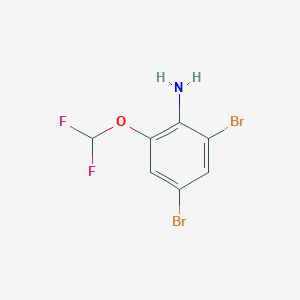
2,4-Dibromo-6-(difluoromethoxy)aniline
Descripción general
Descripción
2,4-Dibromo-6-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H5Br2F2NO and a molecular weight of 316.93 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-(difluoromethoxy)aniline consists of a central benzene ring substituted with two bromine atoms, a difluoromethoxy group, and an amine group .Chemical Reactions Analysis
The bromo-substituent in similar compounds allows Pd-catalysed coupling reactions for expanding the size of the molecule .Physical And Chemical Properties Analysis
2,4-Dibromo-6-(difluoromethoxy)aniline is a solid with a melting point of 43-45° C and a predicted boiling point of 276.3° C at 760 mmHg. It has a predicted density of 2.0 g/cm3 and a refractive index of n20D 1.58 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Improved Synthesis Processes for Agrochemical Intermediates An improved synthesis process of dibromo-difluoromethoxy aniline derivatives has been developed, which are crucial intermediates for agrochemicals. These compounds are prepared from trifluoromethoxy aniline with high yield and purity, demonstrating their importance in the synthesis of agrochemicals and the optimization of production conditions for industrial applications (Ding Zhi-yuan, 2011).
Electrochemical Synthesis and Applications Novel polymers based on dibromoaniline derivatives have been electrochemically synthesized and characterized for their potential use in electronic devices, such as dye-sensitized solar cells. These polymers exhibit high electrical conductivity and the ability to improve energy conversion efficiency, highlighting their significance in the development of advanced materials for energy applications (Leyla Shahhosseini et al., 2016).
Material Science and Engineering
Polymer-Based Sensors Dibromoaniline derivatives have been incorporated into polymers to create sensitive and selective sensors for various applications. These materials demonstrate the ability to detect changes in environmental conditions or the presence of specific chemicals, showcasing their versatility in sensor technology (E. Shoji, M. Freund, 2001).
Development of Fluorescent Polymeric Films New polyurethane cationomers with embedded salicylideneanil structures have been synthesized, exhibiting fluorescent properties. These materials are promising for applications in optical devices and sensors, benefiting from intramolecular proton transfer mechanisms that yield significant fluorescence (E. Buruianǎ et al., 2005).
Advanced Applications
Bioisostere Development Research into difluoromethyl groups, including those in dibromo-difluoromethoxy aniline derivatives, has explored their utility as lipophilic hydrogen bond donors. These studies provide insights into the design of new drugs, where such groups can mimic traditional functional groups while offering enhanced properties like increased lipophilicity or altered hydrogen bonding capabilities, contributing to the development of novel pharmaceuticals and materials (Y. Zafrani et al., 2017).
Propiedades
IUPAC Name |
2,4-dibromo-6-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F2NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNZDWKGKADMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427557 | |
| Record name | 2,4-dibromo-6-(difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88149-44-4 | |
| Record name | 2,4-dibromo-6-(difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







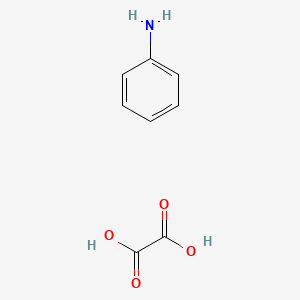
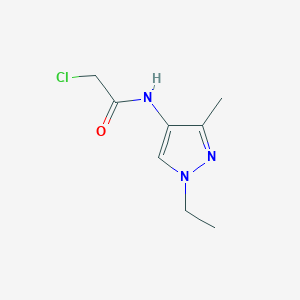
![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)
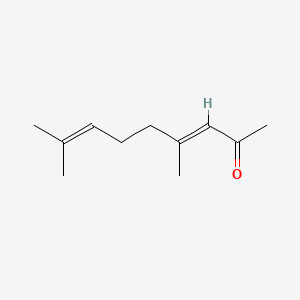

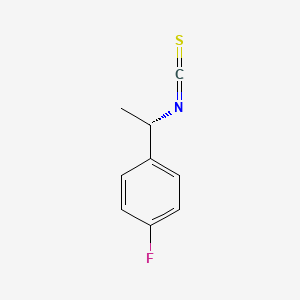

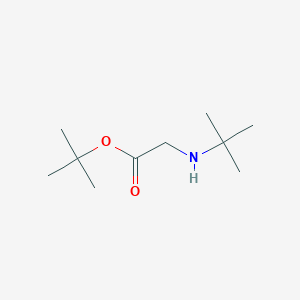
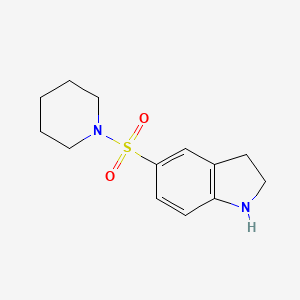
![(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol](/img/structure/B1609498.png)